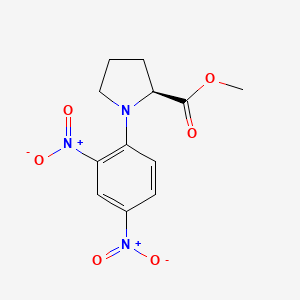
4-Fluoro-2-methyl-alpha-(trifluoromethyl)benzylAlcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-methyl-alpha-(trifluoromethyl)benzylAlcohol is an organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a benzyl alcohol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methyl-alpha-(trifluoromethyl)benzylAlcohol typically involves the introduction of fluorine and trifluoromethyl groups onto a benzyl alcohol backbone. One common method involves the reaction of 4-fluoro-2-methylbenzyl alcohol with trifluoromethylating agents under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-2-methyl-alpha-(trifluoromethyl)benzylAlcohol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones using oxidizing agents.
Reduction: Reduction of functional groups to yield different alcohol derivatives.
Substitution: Nucleophilic substitution reactions where the fluorine or trifluoromethyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of substituted benzyl alcohols .
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-methyl-alpha-(trifluoromethyl)benzylAlcohol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 4-Fluoro-2-methyl-alpha-(trifluoromethyl)benzylAlcohol exerts its effects involves interactions with specific molecular targets. The presence of fluorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-2-(trifluoromethyl)benzoic acid: Shares similar structural features but differs in functional groups.
2-Fluoro-4-(trifluoromethyl)benzonitrile: Another compound with fluorine and trifluoromethyl groups but with a nitrile functional group.
4-(Trifluoromethyl)benzyl alcohol: Lacks the additional fluorine and methyl groups present in 4-Fluoro-2-methyl-alpha-(trifluoromethyl)benzylAlcohol.
Uniqueness
This compound is unique due to the specific arrangement of its substituents, which can impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C9H8F4O |
|---|---|
Molekulargewicht |
208.15 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(4-fluoro-2-methylphenyl)ethanol |
InChI |
InChI=1S/C9H8F4O/c1-5-4-6(10)2-3-7(5)8(14)9(11,12)13/h2-4,8,14H,1H3 |
InChI-Schlüssel |
MJEYAEAYUVJNPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)F)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11723129.png)
![Methyl [cis-4-(piperidin-4-yloxy)cyclohexyl]acetate](/img/structure/B11723136.png)


![4-[4-(2-Chloroacetyl)-1-piperazinyl]benzoic Acid](/img/structure/B11723151.png)





![3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid](/img/structure/B11723200.png)
